Dapansutrile Demonstrates Superior Hepatic Safety Profile Compared to MCC950 in Clinical Trials
A favorable safety profile distinguishes dapansutrile from the NLRP3 inhibitor MCC950, with no significant hepatotoxicity reported in clinical trials for dapansutrile [1]. In contrast, MCC950 has been associated with liver toxicity, which has raised safety concerns and limited its clinical development [2].
| Evidence Dimension | Hepatotoxicity in clinical setting |
|---|---|
| Target Compound Data | No significant hepatotoxicity reported in multiple clinical trials |
| Comparator Or Baseline | MCC950: Associated with liver toxicity in humans |
| Quantified Difference | Qualitative difference (absence vs. presence of hepatotoxicity) |
| Conditions | Human clinical trials and review of literature |
Why This Matters
Procurement of dapansutrile over MCC950 for in vivo studies or clinical development avoids the confounding variable of hepatotoxicity, enabling cleaner interpretation of NLRP3-dependent effects.
- [1] Bai F, Wang D, Wu Y. Dapansutrile in multidisciplinary therapeutic applications: mechanisms and clinical perspectives. Front Pharmacol. 2025;16:1731165. doi:10.3389/fphar.2025.1731165 View Source
- [2] Zhang X, Xu A, Lv J, et al. Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases. Eur J Med Chem. 2021;219:113417. doi:10.1016/j.ejmech.2021.113417 View Source
